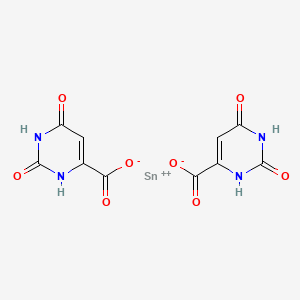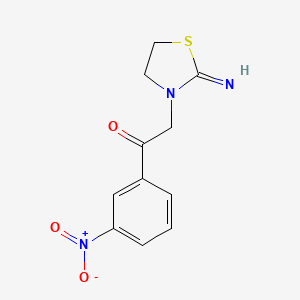
N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 302-571-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound’s specific chemical name, structure, and properties would need to be identified from a detailed chemical database or scientific publication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 302-571-4 would typically involve specific organic reactions. The exact synthetic route would depend on the functional groups present in the compound. Common methods might include:
Aldol Condensation: If the compound contains aldehyde or ketone groups.
Friedel-Crafts Alkylation: For aromatic compounds with alkyl groups.
Grignard Reaction: For forming carbon-carbon bonds.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis to produce the compound in large quantities. This might involve:
Continuous Flow Reactors: For efficient and consistent production.
Catalysis: Using catalysts to increase reaction rates and yields.
Purification Techniques: Such as distillation, crystallization, or chromatography to obtain pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 302-571-4 may undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids, bases, or transition metals.
Major Products
The major products formed would depend on the specific reactions and conditions. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols.
Applications De Recherche Scientifique
EINECS 302-571-4 could have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in manufacturing processes or as a component in commercial products.
Mécanisme D'action
The mechanism of action for EINECS 302-571-4 would involve its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the compound’s structure and functional groups. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to EINECS 302-571-4 might include those with similar functional groups or structural motifs. Examples could be:
Benzene Derivatives: If the compound is aromatic.
Alcohols or Ketones: If it contains hydroxyl or carbonyl groups.
Uniqueness
The uniqueness of EINECS 302-571-4 would be highlighted by its specific chemical properties, reactivity, and applications that distinguish it from other similar compounds.
Conclusion
EINECS 302-571-4 is a compound with potential applications in various fields of science and industry. Further research and detailed chemical analysis would provide more specific information about its properties, synthesis, and uses.
Propriétés
Numéro CAS |
94113-39-0 |
|---|---|
Formule moléculaire |
C16H35N3O.C2H4O2 C18H39N3O3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
acetic acid;N-[2-(2-aminoethylamino)ethyl]dodecanamide |
InChI |
InChI=1S/C16H35N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)19-15-14-18-13-12-17;1-2(3)4/h18H,2-15,17H2,1H3,(H,19,20);1H3,(H,3,4) |
Clé InChI |
XBXQLPNTJQNSQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)









